molecular formula C10H12O2 B1672278 Isopropyl benzoate CAS No. 939-48-0

Isopropyl benzoate

Cat. No.: B1672278
CAS No.: 939-48-0
M. Wt: 164.2 g/mol
InChI Key: FEXQDZTYJVXMOS-UHFFFAOYSA-N
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Description

Isopropyl benzoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a colorless liquid that has a sweet, fruity-floral odor .


Synthesis Analysis

The synthesis of an ester like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway to esters involves the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid . A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid .


Molecular Structure Analysis

The molecular formula of this compound is C10H12O2 . The molecule contains a total of 24 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .


Physical and Chemical Properties Analysis

This compound is a colorless liquid that has a sweet, fruity-floral odor . It can dissolve in acetone and ether, but does not dissolve in water . The density of this compound is approximately 1.0 g/cm³ .

Scientific Research Applications

Dielectric Relaxation in Binary Mixtures

A study examined the dielectric relaxation of isopropyl alcohol in binary mixtures with methyl benzoate and ethyl benzoate. This research is significant for understanding the dielectric properties of mixtures involving isopropyl benzoate, which could have applications in materials science and electronics (Mohan, Sastry, & Murthy, 2010).

Synthesis and Imide Formation

Research has been conducted on the synthesis of isopropyl o-(N-phenylsulfamoyl)benzoate and its use in the formation of imide derivatives. This is indicative of its role in organic synthesis and potential applications in the development of new compounds (Tagiev & Mel'nikova, 1971).

Influence in Polymerization

This compound has been studied for its role in the polymerization of vinyl benzoate. Understanding its behavior in this context is crucial for polymer science, particularly in the synthesis of new polymeric materials (Vrancken & Smets, 1959).

Preparation of Alkyl Silyl Acetals

A study focused on the use of isopropyl formate with tert-butyldimethylsilyldibromomethyllithium to create alkyl silyl mixed acetal. This research highlights the application of this compound in synthetic chemistry for the development of complex organic molecules (Shinokubo, Oshima, & Utimoto, 1995).

Inositol Derivative Synthesis

Research into the isopropylidenation of 1,2-O-cyclohexylidene-myo-inositol derivatives with this compound demonstrates its utility in creating specific inositol structures, which could have implications in pharmaceutical and biochemical applications (Ogawa, Oki, Kunitomo, & Suami, 1977).

Kinetics in Alkyl Benzoate Hydrolysis

The study of the kinetics of hydrolysis of various alkyl benzoates, including this compound, provides insights into the chemical behavior and reaction mechanisms of these compounds. This knowledge is valuable in fields like organic chemistry and chemical engineering (Farooqi, Gore, & Rahim, 1977).

Role in Drug-Polymer Interactions

The interactions between this compound and polymers, particularly in drug delivery systems, have been investigated. Understanding these interactions is crucial for the design of more efficient and targeted drug delivery mechanisms (Coughlan & Corrigan, 2006).

Soil Microorganism Interactions

Research on the degradation of isofenphos by soil microorganisms demonstrates the role of this compound in environmental and agricultural chemistry. Such studies are vital for developing sustainable agricultural practices and understanding environmental pollutants (Racke & Coats, 1987).

Histological Assays

This compound's use in histological assays, particularly in tissue dehydration and embedding into paraffin, is notable. This application is essential in biomedical research and pathology (Viktorov & Proshin, 2003).

Stability in Topical Formulations

Studies on the stability of benzoyl peroxide in formulations containing aromatic esters, including this compound, are crucial for pharmaceutical and cosmetic industries, particularly in developing stable and effective topical treatments (Majekodunmi, Lau-cam, & Nash, 2007).

Safety and Hazards

Isopropyl benzoate should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Keep away from sources of ignition and evacuate personnel to safe areas in case of spill or leak .

Relevant Papers

One relevant paper is "Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling" . This study aimed to analyze reaction kinetics and mechanism for the synthesis of propyl benzoate in solvent-free conditions .

Biochemical Analysis

Biochemical Properties

Isopropyl benzoate, like other esters, participates in biochemical reactions involving esterases, enzymes that catalyze the hydrolysis of esters. The nature of these interactions typically involves the breaking of the ester bond, converting this compound back into its constituent alcohol (isopropanol) and acid (benzoic acid). This reaction is fundamental to the metabolism of esters in biological systems .

Cellular Effects

For instance, the hydrolysis of this compound could potentially influence cell signaling pathways and cellular metabolism by increasing the levels of isopropanol and benzoic acid, both of which can participate in various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its hydrolysis by esterases. This reaction results in the formation of isopropanol and benzoic acid, which can then participate in various biochemical reactions. For instance, benzoic acid can be further metabolized in the body, potentially influencing gene expression and enzyme activity .

Metabolic Pathways

This compound is likely to be involved in the ester metabolism pathway, where it is hydrolyzed into isopropanol and benzoic acid by esterases. These products can then enter various metabolic pathways. For instance, benzoic acid can be further metabolized in the body, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name

propan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXQDZTYJVXMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044746
Record name Propan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a heavy, sweet, fruity-floral odour
Record name Isopropyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

215.00 to 218.00 °C. @ 760.00 mm Hg
Record name Isopropyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isopropyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.005-1.011
Record name Isopropyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

939-48-0
Record name Isopropyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopropyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOPROPYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2618834N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isopropyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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